
On-Target Efficacy of NR-V04 Validated by
Knockout Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NR-V04

Cat. No.: B15603368 Get Quote

For Immediate Release

A novel proteolysis-targeting chimera (PROTAC), NR-V04, has demonstrated potent anti-tumor

effects by selectively targeting the nuclear receptor subfamily 4 group A member 1 (NR4A1).[1]

Crucial validation of its on-target activity has been established through studies utilizing NR4A1

knockout (KO) mouse models, where the therapeutic efficacy of NR-V04 was completely

abrogated, confirming NR4A1 as its primary molecular target within the tumor

microenvironment (TME).[2] This guide provides a comprehensive comparison of NR-V04 with

alternative agents, supported by experimental data, to inform researchers, scientists, and drug

development professionals.

NR-V04: Demonstrating On-Target Anti-Tumor
Activity
NR-V04 is a first-of-its-kind PROTAC designed to induce the degradation of NR4A1, a key

transcription factor implicated in promoting tumor cell aggressiveness and maintaining an

immunosuppressive TME.[3][4] In multiple syngeneic tumor models, including MC38 colon

adenocarcinoma and B16F10 melanoma, NR-V04 treatment effectively inhibited tumor growth.

[5] The definitive evidence of its on-target effect comes from experiments conducted in NR4A1

knockout mice. In these mice, NR-V04 failed to inhibit B16F10 melanoma growth,

unequivocally demonstrating that its anti-tumor activity is dependent on the presence of

NR4A1.[2]
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In contrast, celastrol, a natural compound also known to interact with NR4A1, failed to inhibit

tumor growth in the same B16F10 and MC38 models.[6] Furthermore, in vivo studies showed

that while NR-V04 treatment led to the complete degradation of NR4A1 protein in tumors,

celastrol treatment did not.[2]

Quantitative Data Summary
The following tables summarize the in vivo anti-tumor efficacy of NR-V04 and its comparison

with celastrol.

Table 1: In Vivo Efficacy of NR-V04 in Syngeneic Tumor Models

Tumor Model Treatment Dosage Administration Outcome

MC38 Colon

Adenocarcinoma
NR-V04 1.8 mg/kg

Intraperitoneal

(i.p.), twice a

week

Significant tumor

growth inhibition

Yummer1.7

Melanoma
NR-V04 1.8 mg/kg i.p., twice a week

Significant tumor

growth inhibition

B16F10

Melanoma
NR-V04 1.8 mg/kg i.p., twice a week

Significant tumor

growth inhibition

Table 2: Validation of NR-V04 On-Target Effect in NR4A1 Knockout Mice

Tumor
Model

Mouse
Strain

Treatment Dosage
Administrat
ion

Outcome

B16F10

Melanoma
Wild-Type NR-V04 1.8 mg/kg

i.p., twice a

week

Tumor growth

inhibition

B16F10

Melanoma

NR4A1-/-

(KO)
NR-V04 1.8 mg/kg

i.p., twice a

week

No tumor

growth

inhibition

Table 3: Comparative Efficacy of NR-V04 and Celastrol
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Tumor Model Treatment Dosage Administration Outcome

B16F10

Melanoma
Celastrol 0.75 mg/kg i.p., twice a week

No tumor growth

inhibition

MC38 Colon

Adenocarcinoma
Celastrol 0.75 mg/kg i.p., twice a week

No tumor growth

inhibition

MC38 Tumors NR-V04 1.8 mg/kg i.p., every 4 days

Complete

NR4A1

degradation

MC38 Tumors Celastrol 0.75 mg/kg i.p., every 4 days
No NR4A1

degradation

Experimental Protocols
In Vivo Tumor Studies
Cell Lines and Animals: MC38 (colon cancer), Yummer1.7 (melanoma), and B16F10

(melanoma) cell lines were used. Wild-type C57BL/6 mice and NR4A1 knockout (NR4A1-/-)

mice on a C57BL/6 background were utilized for the studies.

Tumor Implantation: Syngeneic tumor cells were implanted subcutaneously into the flank of the

mice. Treatment was initiated on day 7 after inoculation when tumors became palpable.[5]

Drug Administration: NR-V04 was administered via intraperitoneal (i.p.) injection at a dose of

1.8 mg/kg. Celastrol was administered at a dose of 0.75 mg/kg (equivalent to 1.67 µmol/kg) via

the i.p. route. Both treatments were given twice a week.[5]

Tumor Measurement: Tumor volume was monitored regularly. Mice were euthanized when

tumors reached the pre-determined endpoint size.

Western Blot Analysis for NR4A1 Degradation
Tumor tissues from treated and control mice were collected at the experimental endpoint.

Tumor lysates were prepared and subjected to immunoblotting to detect the levels of NR4A1

protein.[2]
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Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway of NR4A1 and the experimental

workflow for validating the on-target effects of NR-V04.
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NR4A1 Signaling Pathway in the Tumor Microenvironment.
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Mechanism of NR-V04-mediated NR4A1 Degradation.
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Workflow for Validating NR-V04's On-Target Effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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